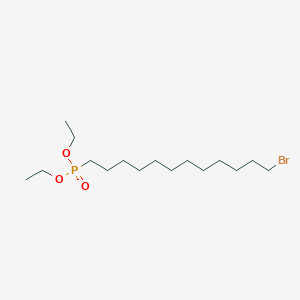

Diethyl 12-bromododecylphosphonate

Beschreibung

Eigenschaften

IUPAC Name |

1-bromo-12-diethoxyphosphoryldodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34BrO3P/c1-3-19-21(18,20-4-2)16-14-12-10-8-6-5-7-9-11-13-15-17/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZCVVYKOAEEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCCCCCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 12-bromododecylphosphonate: Structure, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 12-bromododecylphosphonate is a versatile bifunctional molecule increasingly utilized in synthetic chemistry, materials science, and biomedical research. Its unique structure, featuring a long C12 alkyl chain terminating in a reactive bromide at one end and a stable diethyl phosphonate (B1237965) group at the other, makes it an ideal linker for a variety of applications. This technical guide provides a comprehensive overview of its chemical structure, CAS number, and key physicochemical properties. It further details a common synthetic methodology and explores its primary applications, particularly in surface modification for the development of self-assembled monolayers (SAMs) and as a coupling agent in the synthesis of novel compounds.

Chemical Structure and Properties

This compound is characterized by a long aliphatic chain that imparts hydrophobicity, a terminal bromine atom that serves as a reactive site for nucleophilic substitution, and a diethyl phosphonate headgroup that can anchor the molecule to various surfaces or participate in further chemical transformations.

Chemical Structure:

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 264231-28-9 |

| Molecular Formula | C16H34BrO3P |

| Molecular Weight | 385.32 g/mol |

| Appearance | Typically a colorless to pale yellow oil |

| Purity | Commercially available with ≥95% purity |

Synthesis

The synthesis of diethyl ω-bromoalkylphosphonates like this compound is commonly achieved via the Michaelis-Arbuzov reaction. This reaction involves the treatment of a dihaloalkane with a trialkyl phosphite (B83602). To favor monosubstitution and minimize the formation of the bisphosphonate byproduct, a significant excess of the dihaloalkane is typically used.

Experimental Protocol: Michaelis-Arbuzov Synthesis of Diethyl ω-bromoalkylphosphonates

The following is a general procedure that can be adapted for the synthesis of this compound.

Materials:

-

Triethyl phosphite

-

Anhydrous toluene (B28343) (or other suitable high-boiling solvent)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

A solution of 1,12-dibromododecane (in large excess, e.g., 5-10 equivalents) in anhydrous toluene is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Triethyl phosphite (1 equivalent) is added dropwise to the refluxing solution over a period of several hours.

-

The reaction mixture is maintained at reflux for an extended period (e.g., 24-48 hours) to ensure complete reaction. The progress of the reaction can be monitored by TLC or GC-MS.

-

After cooling to room temperature, the excess 1,12-dibromododecane and solvent are removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Note: The specific reaction conditions, including the ratio of reactants, reaction time, and temperature, may need to be optimized to maximize the yield of the desired monophosphonate.

Key Reactions and Applications

The bifunctional nature of this compound allows for a range of chemical transformations and applications.

Nucleophilic Substitution Reactions

The terminal bromine atom is susceptible to nucleophilic attack, enabling the covalent attachment of a wide variety of molecules, including amines, thiols, and carboxylates.

A notable reaction is the quaternization of tertiary amines to form quaternary ammonium (B1175870) salts.[1] This is a standard SN2 reaction where the lone pair of the nitrogen atom on the tertiary amine attacks the carbon atom bonded to the bromine, displacing the bromide ion.

Experimental Workflow: Quaternization of a Tertiary Amine

Caption: Workflow for the quaternization of a tertiary amine.

Surface Modification and Self-Assembled Monolayers (SAMs)

The diethyl phosphonate headgroup provides a stable anchor to a variety of metal oxide surfaces, such as titanium oxide, aluminum oxide, and silicon oxide.[3][4] This property is extensively used to form well-ordered self-assembled monolayers (SAMs). These SAMs can be used to alter the surface properties of materials, for example, to control wettability, reduce biofouling, or to create a platform for the immobilization of biomolecules.

Logical Relationship: Formation of a Functionalized SAM for Biomolecule Immobilization

Caption: Stepwise functionalization of a surface using a SAM.

Applications in Drug Development and Delivery

The ability to functionalize surfaces and act as a linker makes this compound a valuable tool in drug development and delivery research.

-

Surface Functionalization of Nanoparticles: Nanoparticles can be coated with a SAM of this compound. The exposed bromide can then be used to attach targeting ligands (e.g., antibodies, peptides) or therapeutic agents.[5][6][7]

-

Prodrug Design: The phosphonate moiety itself is a key functional group in many therapeutic agents, including antivirals and bone-targeting drugs.[8][9][10] While this compound is primarily a linker, its synthesis and reactivity are relevant to the broader field of phosphonate medicinal chemistry. The diethyl ester groups can act as prodrug moieties that are cleaved in vivo to release the active phosphonic acid.[8][11]

-

Biomaterial Modification: Medical implants and other biomaterials can be surface-modified to improve biocompatibility and reduce the risk of infection. The phosphonate group provides strong adhesion to metal oxide surfaces common in implants, and the terminal bromide allows for the attachment of antimicrobial peptides or other bioactive molecules.

Signaling Pathways:

Currently, there is no direct evidence in the scientific literature linking this compound to the modulation of specific signaling pathways. Its role is primarily that of a synthetic tool to create more complex molecules or functionalized surfaces. The biological activity of any conjugate derived from this linker would be dependent on the nature of the attached molecule.

Conclusion

This compound is a highly adaptable chemical building block with significant potential in research and development. Its straightforward synthesis and dual reactivity make it a powerful tool for chemists and material scientists. For drug development professionals, its utility as a linker for creating functionalized nanoparticles and biomaterials offers exciting possibilities for the design of next-generation therapeutic and diagnostic agents. Further research into the applications of this and similar long-chain functionalized phosphonates is likely to yield new innovations in a variety of scientific fields.

References

- 1. Diethyl-12-bromododecylphosphonate - SIKÉMIA [sikemia.com]

- 2. This compound|CAS 264231-28-9|DC Chemicals [dcchemicals.com]

- 3. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]

- 6. Surface functionalization of nanoparticles for nanomedicine - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 10. Recent advances in natural and synthetic phosphonate therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide on the Solubility of Diethyl 12-bromododecylphosphonate

Introduction and Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl 12-bromododecylphosphonate (CAS: 264231-28-9)[1][2]. Due to the compound's specialized nature, publicly available quantitative solubility data is limited. Therefore, this document synthesizes information based on its chemical structure, predicts its solubility profile in common laboratory solvents, and provides a detailed, standardized experimental protocol for researchers to determine precise quantitative solubility.

Chemical Structure and Properties:

-

Formula: C₁₆H₃₄BrO₃P[1]

-

Molecular Weight: 385.32 g/mol [1]

-

Structure: this compound is an amphiphilic molecule featuring a long, nonpolar 12-carbon (dodecyl) chain, which confers significant hydrophobic character. This is attached to a polar diethyl phosphonate (B1237965) head group and terminated with a bromine atom, which adds a degree of polarity. The long alkyl chain is the dominant feature, suggesting poor solubility in highly polar solvents and good solubility in nonpolar organic solvents[3][4].

The primary utility of this compound lies in its dual functionality; the reactive bromide allows for nucleophilic substitution, while the stable phosphonate group is a versatile handle for further chemical modifications, making it valuable in linker synthesis and medicinal chemistry[2].

Predicted Solubility Profile

Based on the "like dissolves like" principle, the solubility of this compound can be qualitatively predicted across a range of common laboratory solvents. The long, hydrophobic alkyl chain will dominate its solubility behavior[4].

-

High Solubility Expected: In nonpolar and weakly polar solvents such as Hexane, Toluene, Diethyl Ether, and Dichloromethane (DCM).

-

Moderate to Good Solubility Expected: In polar aprotic solvents like Tetrahydrofuran (THF), Ethyl Acetate, and Acetone.

-

Low to Poor Solubility Expected: In polar protic solvents, especially those with strong hydrogen-bonding networks. This includes Methanol, Ethanol, and particularly Water. Phosphonates are generally poorly soluble in organic solvents but soluble in water and alcohols; however, the long alkyl chain in this specific molecule drastically reduces its affinity for aqueous media[3][4].

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound is not widely published. Researchers are encouraged to determine this experimentally. The following table is provided as a template for recording empirical data.

| Solvent | Classification | Temperature (°C) | Quantitative Solubility (g/L) | Method | Notes |

| Nonpolar | |||||

| Hexane | Nonpolar | ||||

| Toluene | Nonpolar, Aromatic | ||||

| Weakly Polar | |||||

| Diethyl Ether | Ethereal | ||||

| Dichloromethane | Halogenated | ||||

| Chloroform | Halogenated | ||||

| Polar Aprotic | |||||

| Ethyl Acetate | Ester | ||||

| Acetone | Ketone | ||||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ||||

| Polar Protic | |||||

| Methanol | Alcohol | ||||

| Ethanol | Alcohol | ||||

| Water | Aqueous |

Experimental Protocol: Solubility Determination

To obtain quantitative data, a standardized method is essential. The Shake-Flask Method , as described in OECD Guideline 105, is a robust and widely accepted procedure for determining the water solubility of substances and is adaptable for organic solvents.[5][6][7][8]

Principle

An excess amount of the test substance, this compound, is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The solution is then separated from the undissolved solid, and the concentration of the compound in the clear supernatant (the saturated solution) is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (purity ≥95%)

-

Selected solvents (analytical grade or higher)

-

Glass flasks with stoppers or screw caps (B75204) (e.g., Erlenmeyer or centrifuge tubes)

-

Constant temperature shaker bath or incubator

-

Centrifuge (for phase separation)

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Analytical balance (±0.1 mg accuracy)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, LC-MS)

Procedure

-

Preliminary Test: To estimate the approximate solubility, add a small, known amount of the compound (e.g., 10 mg) to a flask and incrementally add the solvent (e.g., in 1 mL portions), shaking vigorously after each addition until the solid dissolves. This helps determine the amount of substance to use in the main test.[8][9]

-

Equilibration (Main Test):

-

Prepare at least three flasks for each solvent.

-

Add an excess amount of this compound (e.g., 5 times the estimated amount needed for saturation) to each flask.[8]

-

Add a precise volume of the solvent to each flask.

-

Place the sealed flasks in a shaker bath set to a constant temperature (e.g., 20 °C or 25 °C) and agitate. The agitation time required to reach equilibrium can be long; 24 to 48 hours is common. It is advisable to take measurements at different time points (e.g., 24h, 48h, 72h) to ensure a plateau has been reached.[8]

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand at the test temperature to let undissolved material settle.

-

To ensure complete removal of solid particles, centrifuge the samples at a high speed.

-

Carefully draw the supernatant using a syringe and pass it through a syringe filter into a clean vial for analysis. This step is critical to avoid including undissolved microparticles.

-

-

Quantification:

-

Analyze the concentration of the compound in the filtered supernatant using a pre-calibrated analytical method (e.g., HPLC, GC).

-

Prepare a calibration curve using standard solutions of known concentrations.

-

The average concentration from the triplicate flasks represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the predicted solubility trends.

Caption: Experimental workflow for determining solubility via the Shake-Flask method.

Caption: Logical relationship of predicted solubility vs. solvent polarity.

References

- 1. Diethyl-12-bromododecylphosphonate - SIKÉMIA [sikemia.com]

- 2. Diethyl 12-bromodecylphosphonate, CAS 264231-28-9 | AxisPharm [axispharm.com]

- 3. Phosphonate - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. OECD 105 - Phytosafe [phytosafe.com]

- 6. oecd.org [oecd.org]

- 7. filab.fr [filab.fr]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. chem.ws [chem.ws]

A Comprehensive Technical Guide to Long-Chain Alkyl Phosphonates: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Long-chain alkyl phosphonates, a unique class of organophosphorus compounds, are gaining increasing attention in the scientific community for their diverse applications in drug development, materials science, and as biological probes. Their characteristic phosphorus-carbon bond imparts high stability against chemical and enzymatic degradation, making them ideal candidates for mimicking natural phosphates and carboxylates in biological systems. This technical guide provides an in-depth review of the synthesis, characterization, and biological activities of long-chain alkyl phosphonates, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of Long-Chain Alkyl Phosphonates

The synthesis of long-chain alkyl phosphonates is most commonly achieved through the Michaelis-Arbuzov reaction. This versatile reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, followed by dealkylation to form the phosphonate (B1237965) ester. Subsequent hydrolysis yields the desired phosphonic acid.

General Synthetic Scheme: Michaelis-Arbuzov Reaction

The overall transformation for the synthesis of a long-chain alkyl phosphonic acid can be summarized as follows:

Caption: General workflow for the synthesis of long-chain alkyl phosphonic acids via the Michaelis-Arbuzov reaction and subsequent hydrolysis.

Detailed Experimental Protocol: Synthesis of Octadecylphosphonic Acid

This protocol details the synthesis of octadecylphosphonic acid, a common long-chain alkyl phosphonate.

Materials:

-

Triethyl phosphite

-

Concentrated Hydrochloric Acid (37%)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-bromooctadecane (1.0 equivalent) and triethyl phosphite (3.0 equivalents).

-

Michaelis-Arbuzov Reaction: Heat the reaction mixture to 150°C and reflux for 6 hours. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.

-

Hydrolysis: After cooling the reaction mixture to room temperature, cautiously add concentrated hydrochloric acid (e.g., 40 mL for a 10 mmol scale reaction). Heat the mixture to 100°C and maintain it overnight (approximately 16 hours) with stirring.

-

Workup and Purification: Cool the solution to room temperature and add water. The solid product will precipitate. Filter the solid and wash it with water.

-

Crystallization: Recrystallize the crude product from a mixture of heptane and isopropanol to obtain pure, white crystals of octadecylphosphonic acid.[1]

Characterization:

The final product should be characterized by:

-

¹H NMR: To confirm the structure of the alkyl chain.

-

¹³C NMR: To further confirm the carbon skeleton.

-

³¹P NMR: To confirm the presence of the phosphonate group. A typical chemical shift for alkylphosphonic acids is in the range of +25 to +35 ppm.

-

FT-IR: To identify characteristic P=O and P-O stretching vibrations.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Biological Activity of Long-Chain Alkyl Phosphonates

Long-chain alkyl phosphonates and their derivatives exhibit a range of biological activities, primarily stemming from their ability to act as mimics of natural phosphates and lipids. Their long alkyl chains facilitate interaction with and insertion into cell membranes, while the phosphonate headgroup can interact with active sites of enzymes.

Antimicrobial Activity

Long-chain alkyl phosphonium (B103445) salts, which are structurally similar to phosphonates, have demonstrated significant antimicrobial activity. The length of the alkyl chain plays a crucial role in their efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Alkyltrimethylphosphonium Chlorides against S. aureus and E. coli [1]

| Alkyl Chain Length | MIC against S. aureus (µM) | MIC against E. coli (µM) |

| C10 | 220 | >440 |

| C12 | 56 | 440 |

| C14 | 14 | 110 |

| C16 | 7.0 | 56 |

| C18 | 2.8 | 28 |

As shown in the table, the antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria increases with increasing alkyl chain length from C10 to C18.[1]

Enzyme Inhibition

Phosphonates are well-established as inhibitors of enzymes that process phosphate-containing substrates. They act as transition-state analogs, binding tightly to the enzyme's active site but being resistant to the enzymatic reaction.[2]

Caption: Mechanism of enzyme inhibition by long-chain alkyl phosphonates as transition-state analogs.

This protocol provides a general workflow for determining the inhibitory activity of long-chain alkyl phosphonates against a target enzyme.

Materials:

-

Target enzyme

-

Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

-

Assay buffer

-

Long-chain alkyl phosphonate inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the long-chain alkyl phosphonate inhibitors in the assay buffer. Prepare a stock solution of the substrate.

-

Assay Setup: In a 96-well plate, add a fixed amount of the enzyme to each well. Add the different concentrations of the inhibitors to the respective wells. Include control wells with no inhibitor.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period, ensuring the reaction remains in the linear range.

-

Measurement: Measure the absorbance or fluorescence at appropriate intervals using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: Experimental workflow for a typical enzyme inhibition assay.

Signaling Pathway Modulation: The Mevalonate (B85504) Pathway

While specific signaling pathways directly targeted by long-chain alkyl phosphonates are still under extensive investigation, the well-studied mechanism of bisphosphonates, a related class of phosphonate-containing drugs, provides a valuable model. Nitrogen-containing bisphosphonates are potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3][4] This pathway is crucial for the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTPases involved in various cellular signaling processes.[3][4]

Caption: Inhibition of the mevalonate pathway by nitrogen-containing bisphosphonates.

Inhibition of FPPS by bisphosphonates leads to a depletion of FPP and GGPP, which in turn prevents the prenylation of small GTPases.[4] Unprenylated GTPases are unable to localize to the cell membrane and participate in downstream signaling, ultimately leading to cellular dysfunction and apoptosis, particularly in bone-resorbing osteoclasts.[3] This example highlights the potential for phosphonate-based drugs to modulate critical cellular signaling pathways.

Conclusion

Long-chain alkyl phosphonates represent a versatile and promising class of molecules with significant potential in drug discovery and development. Their inherent stability, ability to mimic natural biomolecules, and the tunability of their properties through modification of the alkyl chain length make them attractive candidates for the development of novel therapeutics, including antimicrobial and anticancer agents. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the synthesis and biological evaluation of this fascinating class of compounds. Further investigation into their specific molecular targets and mechanisms of action will undoubtedly unlock their full therapeutic potential.

References

- 1. Synthesis and antimicrobial activity of dimethyl- and trimethyl-substituted phosphonium salts with alkyl chains of various lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical and molecular mechanisms of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Background of Brominated Phosphonate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated phosphonate (B1237965) esters have emerged as a significant class of molecules in medicinal chemistry and chemical biology. Characterized by a stable carbon-phosphorus (C-P) bond and a bromine atom typically at the α-position to the phosphonate group, these compounds serve as invaluable tools for probing cellular signaling pathways and as potential therapeutic agents. Their unique chemical properties, particularly their function as bioisosteres of phosphate (B84403) groups, have positioned them as potent and often irreversible inhibitors of phosphate-recognizing enzymes, most notably protein tyrosine phosphatases (PTPs). This technical guide provides a comprehensive overview of the discovery, background, synthesis, and application of brominated phosphonate esters, with a focus on their utility in drug development and research.

Historical Background and Discovery

The history of phosphonates dates back to the early 20th century, with the discovery of the Michaelis-Arbuzov reaction, a key method for forming the C-P bond. However, the specific exploration of α-brominated phosphonates is a more recent development. The earliest report of an α-bromophosphonate appeared over 90 years ago as an intermediate in the synthesis of α,β-unsaturated phosphonic acids. A notable early investigation into the properties of these compounds was a 1953 study on the pKa values of α-substituted phosphonic acids[1][2]. This study revealed that the presence of the α-bromo substituent significantly lowers the pKa of the phosphonic acid, making it a better electronic mimic of naturally occurring phosphates at physiological pH.

The initial biological applications of alkyl α-bromophosphonates were in agriculture, where they were found to have activity as pesticides against worms, insects, and bacteria[1][2]. It was later, with the growing understanding of the importance of protein phosphorylation in cellular signaling, that the potential of brominated phosphonates in medicinal chemistry was recognized. Their ability to act as stable analogs of phosphotyrosine has led to their extensive investigation as inhibitors of PTPs, enzymes that play a crucial role in regulating a wide range of cellular processes. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.

Physicochemical Properties and Mechanism of Action

The utility of brominated phosphonate esters as research tools and potential drugs stems from their distinct physicochemical properties. The C-P bond is resistant to hydrolysis by phosphatases, providing a stable scaffold. The α-bromo substitution offers several key advantages over other halogens like fluorine. The carbon-bromine bond (C-Br) is longer and the bromine atom is larger than fluorine, leading to different steric requirements within an enzyme's active site[1][2]. While bromine is less electronegative than fluorine, it is a better leaving group, which is crucial for their mechanism of action as irreversible inhibitors.

Brominated phosphonate esters, particularly α-bromobenzylphosphonates (BBPs), are potent, active site-directed, irreversible inhibitors of PTPs[1]. The inhibitory mechanism is believed to involve the nucleophilic attack by the active site cysteine residue of the PTP on the α-carbon of the phosphonate, leading to the displacement of the bromide ion and the formation of a covalent bond between the inhibitor and the enzyme. This covalent modification permanently inactivates the enzyme.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of brominated phosphonate esters has been quantified against various PTPs. The following tables summarize key inhibitory constants.

| Compound | Target Enzyme | Inhibition Type | K_i (mM) | k_i (min⁻¹) | Reference |

| Brominated Phosphonate-based Probe | YopH | Irreversible | 4.1 | 0.11 | [3] |

| Brominated Phosphonate-based Probe I | YopH | Irreversible | 0.74 | 0.17 | [3] |

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| (Naphth-2-yl)difluoromethylphosphonic acid | PTP-1B | 40-50 | [4] |

| (Naphth-1-yl)difluoromethylphosphonic acid | PTP-1B | 40-50 | [4] |

| (Naphth-2-yl)difluoromethylphosphonic acid | PP-2A | 45-50 | [4] |

| (Naphth-1-yl)difluoromethylphosphonic acid | PP-2A | 45-50 | [4] |

Experimental Protocols

The synthesis of brominated phosphonate esters can be achieved through several methods. The two primary strategies for the synthesis of benzylic α-bromophosphonates (BBPs) are direct bromination of a benzylphosphonate and bromination of an α-hydroxy benzylphosphonate intermediate[1].

General Procedure for the Synthesis of Diethyl (4-bromobenzyl)phosphonate via Michaelis-Arbuzov Reaction

This protocol describes the synthesis of a common brominated phosphonate ester precursor.

Materials:

-

1-bromo-4-(bromomethyl)benzene

-

Triethyl phosphite (B83602)

-

Ethyl acetate (B1210297)

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Column chromatography setup

Procedure:

-

To a round-bottom flask, add 1-bromo-4-(bromomethyl)benzene (20 mmol) and triethyl phosphite (300 mmol)[5].

-

Heat the reaction mixture to 90°C and reflux for 19 hours[5].

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess triethyl phosphite by distillation under reduced pressure[5].

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a 1:1 mixture of hexane and ethyl acetate as the eluent to afford the pure diethyl (4-bromobenzyl)phosphonate[5].

Characterization:

The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS)[5].

Applications in Probing Signaling Pathways

Brominated phosphonate esters have proven to be powerful tools for investigating signal transduction pathways, particularly those regulated by PTPs. Their ability to covalently label the active site of these enzymes allows for their identification and the study of their roles in complex biological systems.

Probing the PDGF Receptor Signaling Pathway

The Platelet-Derived Growth Factor (PDGF) receptor is a receptor tyrosine kinase that, upon activation by its ligand, initiates a signaling cascade that regulates cell growth, proliferation, and migration[4][6]. The activity of the PDGF receptor is tightly regulated by PTPs, including SHP-2. A brominated phosphonate ester probe can be used to identify and inhibit SHP-2, allowing researchers to dissect its specific role in the PDGF signaling pathway.

Caption: PDGF receptor signaling pathway and the point of intervention by a brominated phosphonate ester probe.

Conclusion

Brominated phosphonate esters represent a versatile and powerful class of chemical tools with significant applications in drug discovery and the study of cellular signaling. Their unique properties as stable, irreversible inhibitors of PTPs have enabled detailed investigations into the roles of these enzymes in health and disease. The continued development of more selective and potent brominated phosphonate ester probes will undoubtedly lead to new insights into complex biological processes and may pave the way for novel therapeutic strategies targeting PTP-mediated diseases.

References

- 1. SHP-2 is involved in heterodimer specific loss of phosphorylation of Tyr771 in the PDGF beta-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. sinobiological.com [sinobiological.com]

- 5. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

Unlocking Potential: A Technical Guide to the Research Applications of Diethyl 12-bromododecylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 12-bromododecylphosphonate is a versatile bifunctional molecule poised to be a valuable tool in various scientific disciplines, including medicinal chemistry, material science, and nanotechnology. Its unique structure, featuring a long C12 alkyl chain, a reactive terminal bromide, and a diethyl phosphonate (B1237965) group, offers a trifecta of functionalities for innovative research and development. The phosphonate moiety serves as a robust anchor to a wide range of metal oxide surfaces, the dodecyl chain provides a long, flexible hydrophobic spacer, and the terminal bromide acts as a versatile synthetic handle for a multitude of chemical transformations. This technical guide explores the core research applications of this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Properties and Synthesis

This compound is typically synthesized via the Michaelis-Arbuzov reaction.[1][2][3] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide, in this case, 1,12-dibromododecane (B1294643).[1][2][3]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 264231-28-9 | Generic Supplier Data |

| Molecular Formula | C₁₆H₃₄BrO₃P | Generic Supplier Data |

| Molecular Weight | 385.32 g/mol | Generic Supplier Data |

| Appearance | Colorless to pale yellow oil | Generic Supplier Data |

| Boiling Point | >200 °C at 0.1 mmHg (decomposes) | Estimated |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethanol) | Inferred from structure |

Synthesis of this compound

The synthesis is achieved through a well-established Michaelis-Arbuzov reaction.

Caption: Michaelis-Arbuzov synthesis of this compound.

Experimental Protocol: Michaelis-Arbuzov Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1,12-dibromododecane (1 equivalent) and triethyl phosphite (1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.[4]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[4]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired this compound is obtained as a colorless oil.[4]

Application 1: Surface Modification with Self-Assembled Monolayers (SAMs)

The diethyl phosphonate group can be hydrolyzed to a phosphonic acid, which serves as an excellent anchor for forming highly stable self-assembled monolayers (SAMs) on a variety of metal oxide surfaces such as titanium dioxide (TiO₂), silicon dioxide (SiO₂), and indium tin oxide (ITO).[5][6][7][8][9] The terminal bromide of the attached molecule can then be used for further surface functionalization.

Caption: Workflow for surface modification using this compound.

Quantitative Data: SAM Characterization

| Substrate | Precursor | Deposition Method | Water Contact Angle (°) | Film Thickness (Å) | Reference |

| TiO₂ | Octadecylphosphonic Acid | Solution Deposition (24h) | 117.6 ± 2.5 | ~18 | [10] |

| SiO₂ | Octadecylphosphonic Acid | Langmuir-Blodgett | ~110 | ~25 | [5] |

| ITO | Octadecylphosphonic Acid | Solution Deposition (1h) | ~105 | ~22 | [8] |

(Note: Data is for the analogous octadecylphosphonic acid, and similar results are expected for 12-bromododecylphosphonic acid.)

Experimental Protocol: SAM Formation

-

Hydrolysis of Diethyl Ester:

-

To this compound (1 equivalent), add concentrated hydrochloric acid (10 equivalents).

-

Monitor the reaction by ³¹P NMR until the disappearance of the starting material.

-

Remove the acid under reduced pressure and dry the resulting 12-bromododecylphosphonic acid under high vacuum.

-

-

Substrate Preparation:

-

Clean the metal oxide substrate (e.g., titanium wafer) by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each).

-

Dry the substrate under a stream of nitrogen and treat with UV/Ozone for 15 minutes to create a hydrophilic, hydroxylated surface.

-

-

SAM Deposition:

-

Prepare a 1 mM solution of 12-bromododecylphosphonic acid in anhydrous tetrahydrofuran (B95107) (THF).

-

Immerse the cleaned substrate in the phosphonic acid solution for 24 hours at room temperature.

-

After immersion, rinse the substrate thoroughly with fresh THF and dry under a stream of nitrogen.

-

Anneal the coated substrate at 120°C for 1 hour to promote covalent bond formation.[10]

-

-

Characterization:

-

Measure the static water contact angle to confirm the formation of a hydrophobic monolayer.

-

Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus and bromine on the surface.[6]

-

Use ellipsometry to measure the thickness of the formed monolayer.

-

Application 2: Synthesis of Antimicrobial Quaternary Ammonium (B1175870) Phosphonates

The terminal bromide of this compound can readily react with tertiary amines in a Menshutkin reaction to form quaternary ammonium salts (QAS).[13] Long-chain QAS are well-known for their potent antimicrobial properties.[14][15][16]

Caption: Synthesis of a quaternary ammonium phosphonate.

Quantitative Data: Antimicrobial Activity (Example)

| Compound | Organism | MIC (µg/mL) | Reference |

| Dodecyltrimethylammonium bromide | S. aureus | 1-4 | [17] |

| Dodecyltrimethylammonium bromide | E. coli | 8-16 | [17] |

| Hexamethylene-1,6-bis-(N,N-dimethyl-N-dodecylammonium bromide) | C. albicans | 1.95 | [14] |

(Note: MIC values are for structurally related compounds and serve as an expected range for the synthesized phosphonate derivative.)

Experimental Protocol: Synthesis and Antimicrobial Testing

-

Synthesis of Quaternary Ammonium Phosphonate:

-

Dissolve this compound (1 equivalent) in acetonitrile.

-

Add an excess of a tertiary amine (e.g., trimethylamine, 3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Wash the resulting solid with diethyl ether to remove any unreacted starting materials and dry under vacuum.

-

-

Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Prepare a stock solution of the synthesized quaternary ammonium phosphonate in sterile water or DMSO.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates at 37°C for 24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Application 3: Synthesis of Phosphonium (B103445) Ionic Liquids

Similar to the reaction with tertiary amines, this compound can react with tertiary phosphines to yield phosphonium salts.[18][19][20] Many phosphonium salts with long alkyl chains are ionic liquids (ILs), which are salts with melting points below 100°C. These ILs have applications as solvents, electrolytes, and catalysts.[18][19][20][21]

Caption: Synthesis of a phosphonium ionic liquid.

Physicochemical Data of a Related Phosphonium IL

| Property | Value | Reference |

| Compound | Trihexyl(tetradecyl)phosphonium chloride | [19][20] |

| Melting Point | < 25 °C (liquid at room temp.) | [19] |

| Decomposition Temp. | > 300 °C | [19] |

| Viscosity (30 °C) | ~12 P | [19] |

Experimental Protocol: Synthesis of a Phosphonium Ionic Liquid

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1 equivalent) and a tertiary phosphine (e.g., trihexylphosphine, 1.1 equivalents).

-

Reaction Conditions: Heat the mixture at 80-100°C for 24 hours.

-

Monitoring: Monitor the reaction by ³¹P NMR spectroscopy, observing the shift of the phosphine peak to the phosphonium peak.

-

Purification: After cooling to room temperature, wash the resulting viscous liquid with hexane (B92381) to remove unreacted phosphine. Dry the product under high vacuum to remove any volatile impurities.

Application 4: Initiator for Surface-Initiated Polymer Grafting

The terminal bromide on a surface functionalized with 12-bromododecylphosphonic acid (see Application 1) can act as an initiator for surface-initiated atom transfer radical polymerization (SI-ATRP).[22][23][24][25] This allows for the growth of well-defined polymer brushes from the surface, creating materials with tailored properties for applications in biocompatible coatings, sensors, and smart surfaces.

Caption: "Grafting-from" polymerization via SI-ATRP.

Experimental Protocol: SI-ATRP of Methyl Methacrylate (B99206)

-

Substrate Preparation: Prepare a bromine-terminated SAM on a silicon wafer as described in Application 1.

-

Reaction Setup: In a Schlenk flask, add the functionalized substrate. Add methyl methacrylate (MMA) monomer, a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and a solvent (e.g., anisole).

-

Deoxygenation: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Initiation: Under an argon atmosphere, add the catalyst, copper(I) bromide (CuBr), to the flask.

-

Polymerization: Place the flask in a thermostatted oil bath at the desired temperature (e.g., 60°C) and allow the polymerization to proceed for the desired time.

-

Termination and Cleaning: Remove the substrate from the reaction mixture, rinse with a good solvent for the polymer (e.g., toluene), and sonicate to remove any non-grafted polymer. Dry the substrate under nitrogen.

-

Characterization: Characterize the grafted polymer layer by ellipsometry (to measure thickness), contact angle goniometry, and atomic force microscopy (AFM) to observe changes in surface morphology.

Conclusion

This compound is a highly adaptable chemical building block with significant potential across multiple research domains. Its ability to anchor to surfaces, participate in the formation of bioactive molecules, generate novel ionic liquids, and initiate polymer growth makes it a valuable precursor for the development of advanced materials and technologies. The protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the diverse capabilities of this promising compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 14. Synthesis, Molecular Structure, Spectral Properties and Antifungal Activity of Polymethylene-α,ω-bis(N,N- dimethyl-N-dodecyloammonium Bromides) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. researchgate.net [researchgate.net]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Industrial preparation of phosphonium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 24. ATRP of Methyl Methacrylate Initiated with a Bifunctional Initiator Bearing Bromomethyl Functional Groups: Synthesis of the Block and Graft Copolymers - BEUN Dijital Veri Yönetim Sistemi [dvys.beun.edu.tr]

- 25. researchgate.net [researchgate.net]

safety data sheet and handling for Diethyl 12-bromododecylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Diethyl 12-bromododecylphosphonate (CAS No. 264231-28-9) is publicly available. The following guide is a compilation of information from product suppliers and extrapolated data from the SDS of structurally similar compounds. This information should be used as a guide for preliminary safety assessments and handling procedures. It is imperative to consult with a qualified safety professional and conduct a thorough risk assessment before handling this chemical.

Chemical Identification and Properties

This compound is a functionalized long-chain alkyl phosphonate (B1237965). Its structure incorporates a reactive bromide group and a stable diethyl phosphonate moiety, making it a versatile intermediate in synthetic and applied chemistry.[1] The bromide allows for nucleophilic substitution reactions, while the phosphonate group offers diverse reactivity.[1]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Diethyl (12-bromododecyl)phosphonate, 1-bromo-12-diethoxyphosphoryldodecane |

| CAS Number | 264231-28-9[2][3] |

| Molecular Formula | C₁₆H₃₄BrO₃P[2][3] |

| Molecular Weight | 385.32 g/mol [2][3] |

| Purity | Typically ≥98%[2][3] |

Hazard Identification and Precautionary Measures

While a specific hazard classification for this compound is not available, an analysis of structurally related brominated organophosphorus compounds suggests that it should be handled with care. The following table summarizes potential hazards and is based on data for similar chemicals.

| Hazard Category | Potential Hazard (Extrapolated) | Precautionary Statements (Recommended) |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and exposed skin thoroughly after handling. |

| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and clothing. If skin irritation occurs, get medical advice/attention. |

| Eye Damage/Irritation | May cause serious eye irritation. | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Respiratory Irritation | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

| Aspect | Recommendation |

| Storage | Store at –20 °C in a tightly sealed, moisture-free container.[1][2] |

| Handling | Use under an inert atmosphere for long-term stability. Avoid prolonged exposure to light and moisture.[1] Avoid contact with skin and eyes. Do not ingest. |

| Incompatible Materials | Oxidizing agents. |

First-Aid Measures

In the event of exposure, the following first-aid measures, extrapolated from similar compounds, are recommended. Seek immediate medical attention for any exposure.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention. |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately. |

Fire-Fighting and Accidental Release Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Hazardous Combustion Products | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, phosphorus oxides, and hydrogen bromide. |

| Fire-Fighting Equipment | Wear a self-contained breathing apparatus and full protective gear. |

| Accidental Release | Ensure adequate ventilation. Use personal protective equipment. Sweep up and shovel into suitable containers for disposal. Avoid dust formation. |

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment should be worn when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |

| Respiratory Protection | Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. |

Experimental Protocols and Signaling Pathways

Currently, there is no publicly available information regarding specific experimental protocols or signaling pathways involving this compound. Researchers utilizing this compound are encouraged to develop and validate their own protocols based on its chemical properties and intended application.

Logical Relationship: From Hazard to Protection

The following diagram illustrates the logical flow from identifying a potential hazard to implementing the necessary protective measures.

Caption: Logical workflow from hazard identification to personal protection.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Diethyl 12-bromododecylphosphonate

Introduction

Diethyl 12-bromododecylphosphonate is a bifunctional organophosphorus compound featuring a terminal bromine atom and a diethyl phosphonate (B1237965) ester group, separated by a twelve-carbon aliphatic chain. Its structure allows for a wide range of chemical modifications, making it a valuable intermediate in synthetic chemistry, materials science, and for the development of bioactive molecules.[1] Understanding the thermal stability of this compound is critical for ensuring its safe storage, handling, and processing, particularly in applications that may involve elevated temperatures.

This document provides a predictive overview of the thermal behavior of this compound. It outlines the most probable decomposition pathways, presents expected thermal data, and details the standard experimental protocols required for empirical verification.

Predicted Physicochemical and Thermal Properties

The properties of this compound are dictated by its distinct functional groups. The long dodecyl chain imparts significant hydrophobicity, while the phosphonate and bromide groups serve as reactive centers. The following table summarizes the predicted thermal properties based on the behavior of similar compounds.

| Property | Predicted Value / Behavior | Rationale |

| Molecular Formula | C₁₆H₃₄BrO₃P | Based on chemical structure. |

| Molecular Weight | 385.32 g/mol | Based on chemical structure.[2] |

| Appearance | Colorless to pale yellow liquid | Typical for long-chain alkylphosphonates. |

| Decomposition Onset (TGA, N₂) | 250 - 320 °C | Phosphonates are generally more stable than phosphates but the C-Br bond is a potential weak point that may lower the decomposition temperature compared to unsubstituted analogs.[3][4][5] |

| Major Decomposition Steps | Step 1 (250-350 °C): De-ethylation of the phosphonate and/or loss of HBr. Step 2 (>350 °C): Cleavage of the P-C bond and fragmentation of the hydrocarbon chain. | The initial degradation of dialkyl phosphonates involves alkene elimination.[4][6] Bromoalkanes can eliminate HBr. These are competing initial pathways. Subsequent steps involve cleavage of the more stable P-C and C-C bonds. |

| Hazardous Decomposition Products | Ethylene (B1197577), Hydrogen Bromide (HBr), 12-bromododecylphosphonic acid, various volatile hydrocarbons, Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Phosphorus Oxides (PₓOᵧ). | Derived from the predictable fragmentation of the parent molecule's functional groups and backbone upon heating.[3][4] |

Proposed Thermal Decomposition Pathways

The thermal degradation of this compound is expected to proceed through two primary, competing initial pathways, followed by subsequent fragmentation at higher temperatures.

-

Pathway A: De-ethylation of the Phosphonate Ester. This is a classic decomposition route for diethyl phosphonates.[4][5] It involves a non-radical, intramolecular elimination (a form of Cope elimination) to release ethylene gas and form the corresponding monoethyl phosphonate, which can further decompose to 12-bromododecylphosphonic acid. This reaction can be autocatalytic, as the acidic phosphonic acid product can catalyze further degradation.[3]

-

Pathway B: C-Br Bond Cleavage and Elimination. The carbon-bromine bond is significantly weaker than the C-C, C-H, and P-C bonds. Thermal energy can induce either homolytic cleavage to form bromine and alkyl radicals or, more commonly, the elimination of hydrogen bromide (HBr) from the alkyl chain to create a terminal alkene.

At higher temperatures, subsequent reactions, including P-C bond scission and random cleavage of the long dodecyl chain, will occur, leading to the formation of a complex mixture of smaller volatile compounds and a phosphorus-rich char residue.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) is required.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss profile and identify decomposition temperatures.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: Place 5-10 mg of the this compound sample into an alumina (B75360) or platinum crucible.

-

Atmosphere: Purge the furnace with high-purity nitrogen (N₂) at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the experiment to ensure an inert atmosphere. A parallel experiment should be run using dry air as the purge gas to assess oxidative stability.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the sample mass (%) and the first derivative of the mass loss (DTG) as a function of temperature. The onset temperature of decomposition (T_onset) is determined from the intersection of the baseline tangent with the tangent of the main decomposition step. Peak temperatures from the DTG curve indicate points of maximum decomposition rate.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and exothermic/endothermic decomposition events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using an indium standard.

-

Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. An identical, empty pan is used as a reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen (N₂) at a flow rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -50 °C).

-

Ramp the temperature from -50 °C to 400 °C at a heating rate of 10 °C/min. The upper-temperature limit should be set below the major decomposition onset observed in TGA to avoid contaminating the cell.

-

-

Data Analysis: Plot the heat flow (mW) versus temperature. Endothermic peaks may indicate melting or boiling, while sharp exothermic peaks are characteristic of decomposition.

Evolved Gas Analysis (EGA) via TGA-MS

Objective: To identify the chemical identity of the volatile products released during decomposition.

Methodology:

-

Instrumentation: Use a TGA instrument coupled via a heated transfer line to a mass spectrometer (MS).

-

Sample Analysis: Perform a TGA experiment as described in section 4.1.

-

MS Data Acquisition: As the sample decomposes, the evolved gases are continuously transferred to the MS. The MS should be set to scan a mass-to-charge (m/z) range of approximately 10-200 amu.

-

Data Analysis: Correlate the mass loss events from the TGA curve with the ion currents for specific m/z values from the MS data. For example, a mass loss event concurrent with an increase in the ion current at m/z = 28 would indicate the evolution of ethylene. Similarly, m/z = 80/82 would suggest HBr evolution.

References

- 1. Diethyl 12-bromodecylphosphonate, CAS 264231-28-9 | AxisPharm [axispharm.com]

- 2. Diethyl-12-bromododecylphosphonate - SIKÉMIA [sikemia.com]

- 3. benchchem.com [benchchem.com]

- 4. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 55. The thermal decomposition of dialkyl alkylphosphonates: a new route to alkylphosphonic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

molecular weight and formula of Diethyl 12-bromododecylphosphonate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a representative synthesis protocol for Diethyl 12-bromododecylphosphonate, a versatile reagent in synthetic and medicinal chemistry.

Core Compound Data

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C16H34BrO3P[1][2][3] |

| Molecular Weight | 385.32 g/mol [1][3][4] |

| CAS Number | 264231-28-9[1][2][4] |

| Purity | Typically ≥95%[1] |

Physicochemical Characteristics

This compound is a brominated alkyl phosphonate (B1237965) that features a reactive bromide group and a stable phosphonate moiety.[1][3] The C12 alkyl chain imparts significant hydrophobicity, making it a useful intermediate for various applications.[1] The bromide atom serves as a good leaving group, facilitating nucleophilic substitution reactions, while the diethyl phosphonate group can be used for further chemical modifications or as a chelating agent.[2][3] This dual functionality makes it a valuable building block in the synthesis of linkers, surface modification agents, and bioactive molecules.[1][3]

Representative Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, typically involving the bromination of a long-chain alcohol followed by a phosphonylation reaction. While a specific detailed protocol for this exact molecule is not publicly available, a general and widely applicable methodology is outlined below, based on established synthesis routes for long-chain alkyl bromides and their subsequent phosphonylation.

Step 1: Bromination of Dodecan-1-ol

-

Materials: Dodecan-1-ol, phosphorus tribromide (PBr3), anhydrous diethyl ether.

-

Procedure:

-

Dissolve Dodecan-1-ol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

-

Slowly add phosphorus tribromide dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring the mixture over ice water.

-

Separate the organic layer, wash it with saturated sodium bicarbonate solution and brine, then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield 1-bromododecane (B92323).

-

Step 2: Michaelis-Arbuzov Reaction for Phosphonylation

-

Materials: 1-bromododecane, triethyl phosphite (B83602).

-

Procedure:

-

Heat an excess of triethyl phosphite in a reaction vessel equipped with a distillation apparatus.

-

Slowly add the 1-bromododecane synthesized in Step 1 to the heated triethyl phosphite.

-

The reaction is typically exothermic. Maintain the temperature to ensure a steady reaction rate and distill off the bromoethane (B45996) byproduct.

-

After the addition is complete, continue heating the mixture for several hours to drive the reaction to completion.

-

Remove the excess triethyl phosphite under vacuum distillation.

-

The resulting crude this compound can be further purified by column chromatography.

-

Synthesis Workflow

The logical relationship of the synthesis process is illustrated in the following diagram.

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for Surface Modification using Diethyl 12-bromododecylphosphonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the surface modification of metal oxide substrates using Diethyl 12-bromododecylphosphonate. The protocol is divided into two main stages: the hydrolysis of the phosphonate (B1237965) ester to its corresponding phosphonic acid and the subsequent formation of a self-assembled monolayer (SAM) on a substrate. This method creates a functionalized surface with a terminal bromine group, which is available for further chemical derivatization, making it a versatile platform for various applications, including biosensor development and targeted drug delivery systems.

Introduction

Phosphonic acids are widely used for the surface functionalization of various materials, including metals and metal oxides.[1] They form robust, ordered monolayers that can alter the surface properties of the substrate, such as wettability and biocompatibility.[2][3] this compound is a precursor molecule that, upon hydrolysis, yields 12-bromododecylphosphonic acid. This molecule has a long alkyl chain that promotes the formation of a well-ordered SAM and a terminal bromine atom that can serve as a reactive site for subsequent chemical modifications. The phosphonate moiety acts as a strong anchor to metal oxide surfaces, potentially forming covalent M-O-P bonds.[1]

Experimental Data

The following table summarizes typical quantitative data obtained from surfaces modified with long-chain alkylphosphonic acids, which are analogous to 12-bromododecylphosphonic acid. This data can be used as a benchmark for successful surface modification.

| Parameter | Expected Value | Substrate Example | Reference / Notes |

| Water Contact Angle | > 110° | Titanium Dioxide, Aluminum Oxide | [4] Indicates a hydrophobic surface due to the well-ordered alkyl chains. |

| Monolayer Thickness | 1.0 - 2.0 nm | Hafnium Oxide, Aluminum Oxide | [5] Dependent on the tilt angle of the alkyl chains. |

| Surface Phosphorus (%) | ~1.1% | Titanium Dioxide | As determined by XPS, confirming the presence of the phosphonate headgroup. |

| P 2p Binding Energy | ~133-134 eV | Carbon, Aluminum Oxide | [6][7] Characteristic of P-O and P-C bonds in surface-bound phosphonates. |

Experimental Protocols

This section details the step-by-step procedures for the hydrolysis of this compound and the subsequent formation of a self-assembled monolayer.

Part 1: Hydrolysis of this compound to 12-bromododecylphosphonic acid

This protocol is based on the general method for the hydrolysis of dialkyl phosphonates using concentrated hydrochloric acid.[3][8]

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Deionized (DI) Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

-

Drying oven or vacuum desiccator

Procedure:

-

In a round-bottom flask, add this compound.

-

Add an excess of concentrated hydrochloric acid (e.g., 10-20 mL per gram of phosphonate).

-

Attach the reflux condenser and heat the mixture to reflux (approximately 100-110 °C).

-

Maintain the reflux for 6-12 hours to ensure complete hydrolysis. The reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

After cooling to room temperature, remove the excess HCl under reduced pressure using a rotary evaporator.

-

The resulting crude 12-bromododecylphosphonic acid may precipitate as a white solid. If necessary, add a small amount of cold DI water to facilitate precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold DI water to remove any remaining HCl.

-

Dry the purified 12-bromododecylphosphonic acid in a vacuum desiccator or a drying oven at a low temperature (e.g., 40-50 °C).

Part 2: Surface Modification via Self-Assembled Monolayer (SAM) Formation

This protocol is adapted from procedures for forming SAMs of long-chain alkylphosphonic acids on metal oxide surfaces.[9][10]

Materials:

-

12-bromododecylphosphonic acid (from Part 1)

-

Anhydrous solvent (e.g., ethanol, isopropanol, or cyclopentyl methyl ether)

-

Metal oxide substrates (e.g., titanium dioxide, aluminum oxide, indium tin oxide)[11][12][13]

-

Beakers or petri dishes with sealable lids

-

Ultrasonic bath

-

Tweezers

-

Nitrogen gas source

Procedure:

-

Substrate Preparation:

-

Thoroughly clean the metal oxide substrates. A typical procedure involves sequential sonication in a series of solvents such as acetone, isopropanol, and DI water (10-15 minutes each).

-

Dry the substrates under a stream of nitrogen gas.

-

For some substrates, an oxygen plasma treatment or a piranha solution wash (use with extreme caution) may be used to generate a fresh, hydroxylated surface.

-

-

SAM Solution Preparation:

-

Prepare a dilute solution of 12-bromododecylphosphonic acid in the chosen anhydrous solvent. A typical concentration is in the range of 0.5 mM to 1 mM.

-

Sonicate the solution for 5-10 minutes to ensure the phosphonic acid is fully dissolved.

-

-

SAM Deposition:

-

Immerse the cleaned and dried substrates into the phosphonic acid solution in a clean container.

-

Seal the container to minimize exposure to atmospheric moisture. If possible, purge the container with nitrogen gas before sealing.

-

Allow the self-assembly to proceed for 24-48 hours at room temperature. For some systems, elevated temperatures (e.g., 60 °C) may be used, but this can sometimes lead to multilayer formation.

-

-

Post-Deposition Rinsing and Drying:

-

Carefully remove the substrates from the solution using tweezers.

-

Rinse the substrates thoroughly with the pure solvent to remove any physisorbed molecules.

-

Dry the modified substrates under a stream of nitrogen gas.

-

To enhance the stability of the monolayer, a post-deposition annealing step can be performed (e.g., heating at 120 °C for 15-20 minutes), though this may not be necessary for all substrates.[12]

-

Characterization of the Modified Surface

The quality and properties of the 12-bromododecylphosphonic acid monolayer can be assessed using various surface-sensitive techniques:

-

Contact Angle Goniometry: Measurement of the static water contact angle provides information on the hydrophobicity and ordering of the SAM. A high contact angle is indicative of a densely packed monolayer.[4][14]

-

X-ray Photoelectron Spectroscopy (XPS): This technique confirms the elemental composition of the surface, including the presence of phosphorus and bromine, and provides information about the chemical bonding states.[6][7][11][15]

-

Ellipsometry: Used to measure the thickness of the organic monolayer.[5]

-

Atomic Force Microscopy (AFM): Provides topographical information about the surface and can be used to assess the uniformity of the monolayer.[10]

Diagrams

Caption: Workflow for the hydrolysis of this compound.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Parameters controlling octadecyl phosphonic acid self-assembled monolayers on titanium dioxide for anti-fouling biomedical applications -ORCA [orca.cardiff.ac.uk]

- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. xpsanalysis.wordpress.com [xpsanalysis.wordpress.com]

Applications of Diethyl 12-bromododecylphosphonate in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 12-bromododecylphosphonate is a versatile bifunctional molecule with significant potential in materials science. Its unique structure, featuring a terminal phosphonate (B1237965) group and a terminal alkyl bromide, allows for a range of surface modification and polymer synthesis applications. The phosphonate group serves as a robust anchor for various metal oxide surfaces, while the alkyl bromide provides a reactive site for subsequent chemical transformations, such as nucleophilic substitution or initiation of controlled radical polymerization. This document provides detailed application notes and experimental protocols for the use of this compound in key areas of materials science.

I. Surface Modification: Formation of Self-Assembled Monolayers (SAMs)

The phosphonate group of this compound allows for the formation of dense and stable self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, including alumina, titania, and silica. These SAMs can be used to alter the surface properties of materials, such as wettability, adhesion, and biocompatibility. The terminal bromide group of the SAM provides a versatile handle for further functionalization.

Application Note:

Phosphonate-based SAMs are increasingly utilized as an alternative to thiol-based SAMs on gold due to their enhanced thermal and chemical stability. The long dodecyl chain of this compound promotes the formation of well-ordered, crystalline-like monolayers. The exposed bromide functionality can be used to attach a wide range of molecules, including biomolecules, polymers, and nanoparticles, through nucleophilic substitution reactions. For instance, the reaction with a tertiary amine-functionalized molecule will result in a permanently charged quaternary ammonium (B1175870) salt on the surface, which can impart antimicrobial properties.

Experimental Protocol: Formation of a this compound SAM on a Silicon Wafer with a Native Oxide Layer

Materials:

-

This compound

-

Silicon wafers

-

Toluene (B28343), anhydrous

-

Ethanol, absolute

-

Deionized water (18 MΩ·cm)

-

Nitrogen gas, high purity

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

Procedure:

-

Substrate Cleaning:

-

Cut silicon wafers into 1 cm x 1 cm pieces.

-

Submerge the wafers in a beaker containing Piranha solution for 30 minutes to remove organic residues and create a hydrophilic surface with a thin layer of silicon dioxide.

-

Rinse the wafers thoroughly with copious amounts of deionized water.

-

Dry the wafers under a stream of high-purity nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of this compound in anhydrous toluene in a clean, dry glass container.

-

Place the cleaned and dried silicon wafers in the solution.

-

Seal the container and leave it undisturbed for 24 hours at room temperature to allow for the self-assembly process.

-

-

Post-Deposition Cleaning:

-

Remove the wafers from the solution and rinse them thoroughly with fresh toluene to remove any physisorbed molecules.

-

Subsequently, rinse the wafers with absolute ethanol.

-

Dry the wafers under a stream of nitrogen gas.

-

-

Characterization:

-

The resulting SAM can be characterized by various surface-sensitive techniques, such as contact angle goniometry (to confirm a change in wettability), X-ray photoelectron spectroscopy (XPS, to verify the presence of phosphorus and bromine), and atomic force microscopy (AFM, to assess the surface morphology and monolayer quality).

-

II. Polymer Grafting via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)